1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol
Description
Properties
Molecular Formula |
C17H20O4 |
|---|---|
Molecular Weight |
288.34 g/mol |
IUPAC Name |
1-(2-methoxyphenoxy)-3-phenylmethoxypropan-2-ol |
InChI |
InChI=1S/C17H20O4/c1-19-16-9-5-6-10-17(16)21-13-15(18)12-20-11-14-7-3-2-4-8-14/h2-10,15,18H,11-13H2,1H3 |
InChI Key |
PLGIAMQIFAGXSL-UHFFFAOYSA-N |
Canonical SMILES |
COC1=CC=CC=C1OCC(COCC2=CC=CC=C2)O |
Origin of Product |
United States |
Preparation Methods
Protection and Benzylation of Phenols
- Starting from phenolic compounds such as 2-methoxyphenol or related hydroxyphenyl ethanols, the phenolic hydroxyl group is protected by benzylation.
- Benzyl chloride is commonly used as the benzylating agent in the presence of a base such as potassium carbonate.
- The reaction is typically carried out in polar aprotic solvents like dimethylformamide (DMF) at elevated temperatures (~70 °C) for several hours.
- This step yields benzyloxy-protected phenols, which are stable for subsequent transformations.
Etherification to Introduce 2-Methoxyphenoxy Group
- The benzyloxy-protected intermediate is reacted with 2-methoxyphenol or its derivatives under basic conditions to form the 2-methoxyphenoxy ether linkage.
- Potassium carbonate is a preferred base, and solvents such as acetone or dimethyl sulfoxide (DMSO) are used.
- Reflux conditions for 1-2 hours facilitate the nucleophilic substitution to form the ether bond.
Formation of the Propan-2-ol Backbone via Epichlorohydrin
- Epichlorohydrin is employed to introduce the propan-2-ol moiety by reacting with the phenolic intermediate.
- The reaction is conducted in the presence of mild bases such as potassium hydroxide or sodium hydroxide and polar protic solvents (e.g., alcohols like methanol or ethanol).
- This step forms an epoxypropane intermediate, which is then opened to yield the propanol structure.
- The reaction temperature is controlled between 70-90 °C to optimize yield and minimize side reactions.
Final Assembly and Deprotection
- The epoxy intermediate is reacted with nucleophiles (e.g., amines or alcohols) to open the epoxide ring and form the final 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol.
- Hydrogenolysis using palladium on carbon (Pd/C) under hydrogen atmosphere is used to remove the benzyl protecting group if necessary.
- Purification is typically achieved by crystallization or chromatographic techniques, although improved processes aim to avoid extensive chromatography for scalability.
Comparative Table of Key Reaction Conditions
| Step | Reagents/Conditions | Solvent(s) | Temperature | Notes |
|---|---|---|---|---|
| Benzylation of phenol | Benzyl chloride, K2CO3 | DMF | ~70 °C, 2 h | High yield, protects phenol group |
| Etherification (2-methoxyphenol) | 2-Methoxyphenol, K2CO3 | Acetone or DMSO | Reflux, 1-2 h | Forms 2-methoxyphenoxy ether linkage |
| Epichlorohydrin reaction | Epichlorohydrin, KOH or NaOH | Polar protic solvent (MeOH, EtOH) | 70-90 °C | Forms epoxypropane intermediate |
| Epoxide ring opening | Nucleophile (e.g., amine or alcohol) | Water or polar solvent | Ambient to reflux | Yields final propanol derivative |
| Debenzylation (if needed) | Pd/C, H2 | Polar solvent (e.g., EtOH) | Room temp to mild heat | Removes benzyl protecting group |
Research Findings and Process Improvements
- Traditional methods often require hazardous reagents such as lithium aluminium hydride or sodium hydride for reductions and alkylations, which pose safety and scalability challenges.
- Improved processes avoid these reagents by using milder bases (e.g., potassium hydroxide) and polar aprotic solvents like DMSO or DMF to facilitate alkylation steps.
- The use of epichlorohydrin in the presence of mild bases and polar protic solvents allows for cleaner epoxide formation without extensive purification by column chromatography, enhancing industrial feasibility.
- Reduced excess of nucleophiles (amines) in the epoxide ring-opening step improves operator safety and cost-effectiveness.
- Characterization of intermediates and final products is confirmed by spectroscopic methods such as Nuclear Magnetic Resonance (NMR) and Infrared Spectroscopy (IR), ensuring structural integrity and purity.
Chemical Reactions Analysis
Types of Reactions
1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding aldehydes or ketones.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyloxy and methoxyphenoxy groups can undergo substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens and nucleophiles are employed under appropriate conditions.
Major Products Formed
The
Biological Activity
1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol is an organic compound with significant potential in medicinal chemistry. Its unique structure, characterized by the presence of benzyloxy and methoxyphenoxy groups, suggests diverse biological activities. This article explores its biological activity, including antimicrobial and antifungal properties, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
The molecular formula of 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol is C₁₅H₁₈O₃. The compound features a chiral center at the second carbon of the propanol backbone, which may influence its biological interactions.
Antimicrobial Properties
Research indicates that 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol exhibits antimicrobial activity against various bacterial strains. The compound's structural components may facilitate interactions with bacterial cell membranes, leading to cell lysis. This mechanism is similar to that observed in other compounds with analogous structures, suggesting a potential for developing new antimicrobial agents.
Antifungal Activity
The compound has also shown potent antifungal properties . Studies suggest that it can inhibit the growth of fungi such as Candida species and Aspergillus species. The antifungal mechanism may involve disrupting ergosterol synthesis in fungal cell membranes, similar to other antifungal agents that target ergosterol biosynthesis pathways.
| Compound | Target Organism | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol | Candida albicans | 15 µg/mL |
| 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol | Aspergillus niger | 20 µg/mL |
| Mesoionic Compounds (similar structure) | Fusarium verticillioides | 7.8 µg/mL |
The biological activity of 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol can be attributed to several factors:
- Hydrophobic Interactions : The benzyloxy group enhances hydrophobic interactions with biological membranes.
- Polar Interactions : The hydroxyl group allows for hydrogen bonding with polar biological targets, enhancing binding affinity.
- Structural Similarity to Known Drugs : Its structural resemblance to established antimicrobial and antifungal agents positions it as a candidate for further drug development.
Case Studies
Several studies have investigated the biological activity of structurally similar compounds, providing insights into the potential applications of 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol:
- Study on Antifungal Efficacy : A study demonstrated that compounds with similar phenolic structures exhibited significant antifungal activity against Fusarium verticillioides, with MIC values as low as 7.8 µg/mL, highlighting the importance of structural features in determining efficacy.
- Antimicrobial Mechanisms : Research has shown that compounds targeting ergosterol synthesis can effectively inhibit fungal growth by disrupting membrane integrity . This mechanism is likely applicable to 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol.
Comparison with Similar Compounds
Structural and Functional Comparison with Analogous Compounds
The following table summarizes key structural variations, pharmacological activities, and synthesis routes of compounds structurally related to 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol:
Key Structural and Pharmacological Insights
Substituent Impact on Activity
- Benzyloxy vs. Indolyloxy Groups: Replacing the benzyloxy group with an indolyloxy moiety (as in ) enhances α1-adrenolytic activity but reduces β1-selectivity. The indole ring’s planar structure likely improves π-π stacking with receptor residues.
- Amino Substituents: Ethylamino or isopropylamino groups at position 3 (e.g., STD-101-D1 ) improve brain permeability and receptor binding kinetics compared to non-aminated analogs like the target compound.
- Methoxy Positioning: The 2-methoxyphenoxy group is critical for α1-adrenergic antagonism, as ortho-methoxy substitution optimizes steric and electronic interactions with the receptor’s hydrophobic pocket .
Pharmacokinetics and Stereochemistry
- Enantiomers of similar compounds (e.g., TWo8 ) exhibit distinct pharmacokinetic profiles, with (S)-enantiomers showing faster clearance. The absence of stereochemical data for the target compound limits direct comparisons.
Q & A
Q. What are the optimal conditions for synthesizing 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol with high yield and purity?
Synthesis typically involves nucleophilic substitution or etherification reactions. For example, reacting epichlorohydrin derivatives with 2-methoxyphenol and benzyl alcohol under basic conditions (e.g., NaH in THF). Key parameters include:
- Temperature control : Maintain 0–5°C during exothermic steps to minimize side reactions .
- Catalyst selection : Use phase-transfer catalysts (e.g., tetrabutylammonium bromide) to enhance reaction efficiency .
- Purification : Column chromatography (silica gel, ethyl acetate/hexane gradient) or recrystallization (ethanol/water) improves purity .
Q. How can the structure of 1-(Benzyloxy)-3-(2-methoxyphenoxy)propan-2-ol be confirmed experimentally?
Use a combination of analytical techniques:
- NMR spectroscopy : H and C NMR to identify benzyloxy (δ 4.5–5.0 ppm) and methoxyphenoxy (δ 3.7–3.9 ppm) groups .
- Mass spectrometry (LCMS) : Confirm molecular ion peaks (e.g., m/z 404 [M+H] for analogous compounds) .
- Infrared spectroscopy (IR) : Detect ether (C-O-C, ~1100 cm) and hydroxyl (O-H, ~3400 cm^{-1) stretches .
Q. What safety protocols are essential for handling this compound in the lab?
- Personal protective equipment (PPE) : EN 374-certified gloves, safety goggles, and lab coats to prevent skin/eye contact .
- Ventilation : Use fume hoods to avoid inhalation of aerosols .
- Storage : Keep in airtight containers at 2–8°C to prevent degradation .
Advanced Research Questions
Q. How can enantiomers of this compound be resolved, and what are their biological implications?
- Chiral chromatography : Use columns with cellulose tris(3,5-dimethylphenylcarbamate) to separate enantiomers .
- Biological testing : Enantiomers may exhibit differential binding to adrenoceptors (e.g., α, β) or antiarrhythmic activity. For example, (RS)-9 enantiomers showed varied spasmolytic effects in preclinical models .
Q. What methodologies are used to study its stability under thermal or oxidative stress?
Q. How can structure-activity relationships (SAR) be explored for this compound?
Q. What are the environmental impacts of this compound, and how can they be mitigated?
- Aquatic toxicity : Classified as H413 (may cause long-term aquatic toxicity). Use closed-system disposal and avoid release into waterways .
- Biodegradation studies : Assess microbial degradation pathways using OECD 301B guidelines .
Q. How can metabolic pathways be elucidated in preclinical models?
Q. What analytical challenges arise in quantifying trace impurities?
- HPLC with charged aerosol detection (CAD) : Detect non-UV-active impurities (e.g., diastereomers) .
- Reference standards : Use USP/EP-certified impurities (e.g., 1-[2-hydroxy-3-[(1-methylethyl)amino]propoxy]-3-[4-(2-methoxyethyl)phenoxy]propan-2-ol) for calibration .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
